molecular formula C2H2N8 B12544206 (1H-1,2,4-Triazol-5-yl)-1H-pentazole CAS No. 652148-76-0

(1H-1,2,4-Triazol-5-yl)-1H-pentazole

Cat. No.: B12544206
CAS No.: 652148-76-0
M. Wt: 138.09 g/mol
InChI Key: TZISPNIJRWVDCU-UHFFFAOYSA-N
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Description

(1H-1,2,4-Triazol-5-yl)-1H-pentazole is a heterocyclic compound that contains both a triazole and a pentazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,2,4-Triazol-5-yl)-1H-pentazole typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(1H-1,2,4-Triazol-5-yl)-1H-pentazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles and nucleophiles: Halogens, alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole and pentazole compounds .

Scientific Research Applications

(1H-1,2,4-Triazol-5-yl)-1H-pentazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-1,2,4-Triazol-5-yl)-1H-pentazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to the modulation of their activity. For example, it may inhibit enzymes or disrupt cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-1,2,4-Triazol-5-yl)-1H-pentazole is unique due to the presence of both triazole and pentazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

652148-76-0

Molecular Formula

C2H2N8

Molecular Weight

138.09 g/mol

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)pentazole

InChI

InChI=1S/C2H2N8/c1-3-2(5-4-1)10-8-6-7-9-10/h1H,(H,3,4,5)

InChI Key

TZISPNIJRWVDCU-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)N2N=NN=N2

Origin of Product

United States

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